molecular formula C13H11N3O2 B1583665 Benzaldehyde 4-nitrophenylhydrazone CAS No. 3078-09-9

Benzaldehyde 4-nitrophenylhydrazone

Cat. No.: B1583665
CAS No.: 3078-09-9
M. Wt: 241.24 g/mol
InChI Key: NOIFWEYOLLHIMW-UVTDQMKNSA-N
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Description

Benzaldehyde 4-nitrophenylhydrazone is an organic compound with the molecular formula C13H11N3O2. It is a derivative of benzaldehyde and 4-nitrophenylhydrazine, known for its applications in various chemical reactions and research fields. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazone derivatives .

Scientific Research Applications

Benzaldehyde 4-nitrophenylhydrazone has several applications in scientific research:

Safety and Hazards

Benzaldehyde 4-nitrophenylhydrazone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

As for future directions, Benzaldehyde 4-nitrophenylhydrazone is currently provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s potential for future applications would depend on the outcomes of these research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde 4-nitrophenylhydrazone can be synthesized through a condensation reaction between benzaldehyde and 4-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of benzaldehyde and 4-nitrophenylhydrazine in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. The product is usually isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Mechanism of Action

The mechanism of action of benzaldehyde 4-nitrophenylhydrazone involves nucleophilic addition followed by elimination. The hydrazine group of 4-nitrophenylhydrazine attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate. This intermediate then undergoes elimination of water to yield the stable hydrazone derivative . The molecular targets and pathways involved are primarily related to the carbonyl functional group of benzaldehyde and the nucleophilic nature of the hydrazine group .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde 4-nitrophenylhydrazone is unique due to the presence of the nitro group on the phenyl ring, which enhances its reactivity and sensitivity in detecting carbonyl compounds. This makes it particularly useful in analytical and biological studies where high sensitivity is required .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzaldehyde 4-nitrophenylhydrazone involves the reaction of benzaldehyde with 4-nitrophenylhydrazine in the presence of an acid catalyst.", "Starting Materials": [ "Benzaldehyde", "4-nitrophenylhydrazine", "Acid catalyst" ], "Reaction": [ "Mix benzaldehyde and 4-nitrophenylhydrazine in a 1:1 molar ratio in a reaction flask", "Add a few drops of acid catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the solid product and wash with cold water", "Recrystallize the product from ethanol to obtain pure Benzaldehyde 4-nitrophenylhydrazone" ] }

CAS No.

3078-09-9

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-4-nitroaniline

InChI

InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H/b14-10-

InChI Key

NOIFWEYOLLHIMW-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Benzaldehyde 4-nitrophenylhydrazone interesting for nonlinear optics?

A1: this compound belongs to the hydrazone family, a class of organic compounds recognized for their potential in second-order nonlinear optics []. These materials are of interest due to their ability to modify the frequency of light, enabling applications like optical switching and frequency conversion.

Q2: How efficient is this compound in exhibiting second-order nonlinear optical properties?

A2: Research shows that this compound displays significant second-order nonlinear optical activity in its crystalline form []. Specifically, a derivative, 4-(dimethylamino)-benzaldehyde-4-nitrophenylhydrazone (DANPH), exhibits promising preliminary linear and nonlinear optical data in its crystalline form [].

Q3: What structural features contribute to the nonlinear optical properties of this compound?

A3: The molecule's structure plays a crucial role in its nonlinear optical behavior.

  • Planar Structure: Both this compound [] and its derivative DANPH [] exhibit a largely planar structure, with a small dihedral angle between the two aromatic rings. This planarity enhances the molecule's ability to interact with light and exhibit nonlinear optical effects.
  • Hydrogen Bonding: The presence of hydrogen bonds influences the molecular packing in the crystal structure [, ]. This packing arrangement is essential for maximizing the nonlinear optical response of the material. In DANPH, hydrogen bonds contribute to the formation of head-to-tail chains, affecting the overall packing arrangement [].
  • Electron Donor-Acceptor System: The presence of the nitro group (electron acceptor) and the benzaldehyde moiety (electron donor) creates a push-pull electronic system within the molecule []. This donor-acceptor configuration contributes significantly to the molecule's hyperpolarizability, a key factor in its nonlinear optical properties.

Q4: Have any computational studies been conducted on this compound or its derivatives?

A4: Yes, semi-empirical quantum-chemical calculations have been employed to investigate and elucidate the nonlinear optical properties of hydrazone derivatives, including this compound []. These calculations provide insights into the molecular origins of the observed nonlinear optical behavior.

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